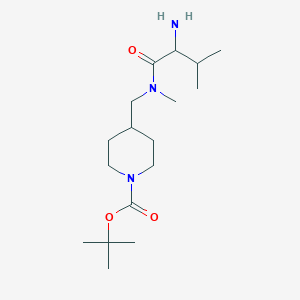
2-(3-Bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromoprop-1-ene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the desired product. The reaction conditions often involve the use of a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the propenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction Reactions: Reduction of the bromopropenyl group can yield the corresponding propyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) at moderate temperatures.
Oxidation Reactions: Often utilize oxidizing agents like hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Yield substituted propenyl derivatives.
Oxidation Reactions: Produce boronic acids or esters.
Reduction Reactions: Result in propyl derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a bioorthogonal reagent, enabling selective labeling and modification of biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through the reactive bromopropenyl group and the boron center. The bromine atom can undergo nucleophilic substitution, while the boron atom can form stable complexes with other molecules, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(E)-3-iodoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(E)-3-fluoroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[(E)-3-bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a valuable intermediate in organic synthesis. Additionally, the boron center provides unique properties for forming stable complexes and participating in cross-coupling reactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H16BBrO2 |
|---|---|
Peso molecular |
246.94 g/mol |
Nombre IUPAC |
2-(3-bromoprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3 |
Clave InChI |
VMMCNBSXAISQSS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
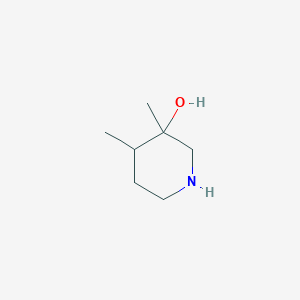
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B14783808.png)
![tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14783815.png)
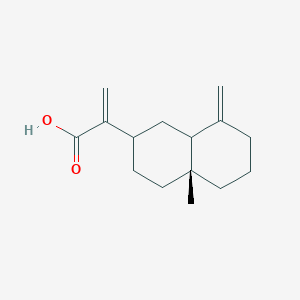
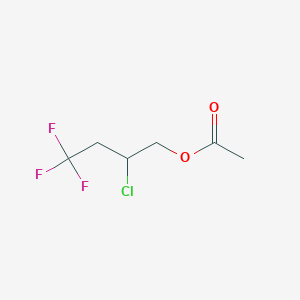
![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
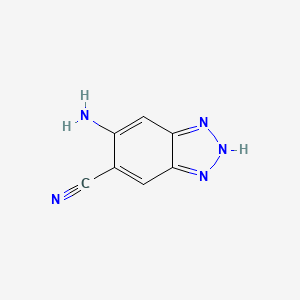
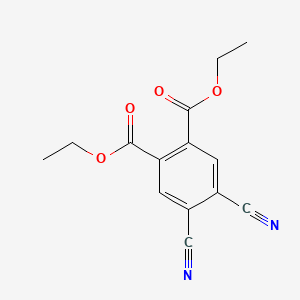
![methyl N-[2-[(3-chlorophenyl)-piperidin-3-ylmethoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B14783870.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
